molecular formula C21H16Cl2N2O2 B330914 3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE

3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE

Cat. No.: B330914
M. Wt: 399.3 g/mol
InChI Key: DCORWAJCCMRLSV-UHFFFAOYSA-N
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Description

3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is an organic compound with the molecular formula C21H16Cl2N2O2. It is a derivative of benzamide and contains both chloro and methyl substituents on its aromatic rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE typically involves the following steps:

    Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amination: The 3-chlorobenzoyl chloride is then reacted with 2-amino-5-methylphenylamine to form the intermediate 3-chloro-N-(2-amino-5-methylphenyl)benzamide.

    Final Coupling: The intermediate is then coupled with another equivalent of 3-chlorobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro groups, it can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: It can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products

    Substitution: Products include various substituted benzamides.

    Reduction: Products include amines or alcohols.

    Oxidation: Products include acids or ketones.

Scientific Research Applications

3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-((2-chlorobenzoyl)amino)phenyl)benzamide
  • 4-chloro-N-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
  • 2-chloro-N-(4-((2-chlorobenzoyl)amino)-3-nitrophenyl)benzamide

Uniqueness

3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

3-chloro-N-[2-[(3-chlorobenzoyl)amino]-4-methylphenyl]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c1-13-8-9-18(24-20(26)14-4-2-6-16(22)11-14)19(10-13)25-21(27)15-5-3-7-17(23)12-15/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

DCORWAJCCMRLSV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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